Journal Name:Molecular Nutrition & Food Research
Journal ISSN:1613-4125
IF:6.575
Journal Website:http://www.wiley-vch.de/publish/en/journals/alphabeticIndex/2216/?jURL=http://www.wiley-vch.de/vch/journals/2216/cover/current.html
Year of Origin:2004
Publisher:Wiley-VCH Verlag
Number of Articles Per Year:273
Publishing Cycle:Monthly
OA or Not:Not
Click modified amphiphilic graft copolymeric micelles of poly(styrene-alt-maleic anhydride) for combinatorial delivery of doxorubicin and plk-1 siRNA in cancer therapy†
Molecular Nutrition & Food Research ( IF 6.575 ) Pub Date: 2016-10-14 , DOI: 10.1039/C6TB02094A
The anti-apoptotic defense mechanism of cancer cells poses a major hurdle which makes chemotherapy less effective. Combinatorial delivery of drugs and siRNAs targeting anti-apoptotic proteins is a vital means for improving therapeutic effects. The present study aims at designing a suitable carrier which can effectively co-deliver doxorubicin and plk1 siRNA to tumor cells. Low molecular weight poly(styrene-alt-maleic anhydride) was chemically modified via a click reaction to obtain a cationic amphiphilic polymer for the co-delivery of therapeutic agents. Short glycol chains were utilized as linker molecules for grafting which in turn imparted a stealth nature and minimized plasma protein adsorption to the polymeric surface. Isonicotinic acid was grafted to the polymer due to its ability to penetrate the endolysosomal membrane and arginine–lysine conjugates were embedded for complexing siRNA. The polymer was able to self-assemble in to smooth, spherical micellar structures with a CMC of ∼3 μg mL−1. The particle size of the micelles was ∼14–30 nm as depicted using TEM and FESEM. Atomic force microscopic analysis showed an average height of ∼12 nm for the polymeric micelles. An optimum doxorubicin loading of ∼9% w/w was achieved with the micelles using a dialysis method. Effective complexation of siRNA occurred above a polymer/siRNA weight ratio of 10 without any significant change in the particle size. Doxorubicin and fluorescent labeled siRNA loaded micelles exhibited excellent co-localization within the cytoplasm of MCF-7 cells. The synergistic effect of the active agents in inhibiting tumor cell proliferation was depicted using an MTT assay and visualized using calcein/propidium iodide staining of the treated cells. Co-administration of doxorubicin and plk1 siRNA in EAT tumor bearing Swiss albino mice using the cationic micelles significantly enhanced the antitumor efficacy.
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Characterization and optimization of pH-responsive polymer nanoparticles for drug delivery to oral biofilms†
Molecular Nutrition & Food Research ( IF 6.575 ) Pub Date: 2015-11-20 , DOI: 10.1039/C5TB02054A
We previously reported on cationic, pH-responsive p(DMAEMA)-b-p(DMAEMA-co-BMA-co-PAA) block copolymer micelles with high affinity for dental and biofilm surfaces and efficient anti-bacterial drug release in response to acidic pH, characteristic of cariogenic (tooth-decay causing) biofilm microenvironments. Here, we show that micelle pH-responsive behaviors can be enhanced through alterations in corona : core molecular weight ratios (CCR). Although similarly stable at physiological pH, upon exposure to acidic pH, micelles with CCR of 4.1 exhibited more robust drug release than other CCR examined. Specifically, a ∼1.5-fold increase in critical micelle concentration (CMC) and ∼50% decrease in micelle diameters were observed for micelles with CCR of 4.1, compared to no changes in micelles with CCR of 0.8. While high CCR was shown to enhance pH-responsive drug release, it did not alter drug loading and dental surface binding of micelles. Diblocks were shown to encapsulate the antibacterial drug, farnesol, at maximal loading capacities of up to ∼27 wt% and at >94% efficiencies, independent of CCR or core size, resulting in micelle diameter increases due to contributions of drug volume. Additionally, micelles with small diameters (∼17 nm) show high binding capacity to hydroxyapatite and dental pellicle emulating surfaces based on Langmuir fit analyses of binding data. Finally, micelles with high CCR that have enhanced pH-responsive drug release and binding were shown to exhibit greater antibiofilm efficacy in situ. Overall, these data demonstrate how factors essential for nanoparticle carrier (NPC)-mediated drug delivery can be enhanced via modification of diblock characteristics, resulting in greater antibiofilm efficacy in situ.
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Molecular Nutrition & Food Research ( IF 6.575 ) Pub Date: 2021-03-11 , DOI: 10.1039/D1TB90038B
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Molecular Nutrition & Food Research ( IF 6.575 ) Pub Date: 2021-11-17 , DOI: 10.1039/D1TB90178H
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Molecular Nutrition & Food Research ( IF 6.575 ) Pub Date: 2022-01-19 , DOI: 10.1039/D2TB90009B
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Co-delivery of camptothecin and curcumin by cationic polymeric nanoparticles for synergistic colon cancer combination chemotherapy†
Molecular Nutrition & Food Research ( IF 6.575 ) Pub Date: 2015-09-01 , DOI: 10.1039/C5TB01245G
Nanoparticle (NP)-based combination chemotherapy has been proposed as a potent strategy for enhancing intracellular drug concentrations and achieving synergistic effects in colon cancer therapy. Here, we fabricated a series of chitosan-functionalized camptothecin (CPT)/curcumin (CUR)-loaded polymeric NPs with various weight ratios of CPT to CUR. The resultant cationic spherical CPT/CUR-NPs had a desirable particle size (193–224 nm), relatively narrow size distribution, and slightly positive zeta-potential. These NPs exhibited a simultaneous sustained release profile for both drugs throughout the study period with a slight, initial burst release. Subsequent cellular uptake experiments demonstrated that the introduction of chitosan to the NP surface markedly increased cellular-uptake efficiency compared with other drug formulations, and thus increased the intracellular drug concentrations. Importantly, the combined delivery of CPT and CUR in a single NP enhanced synergistic effects of the two drugs. Among the five cationic CPT/CUR-NPs tested, NPs with a CPT/CUR weight ratio of 4 : 1 showed the highest anticancer activity, resulting in a combination index of approximately 0.46. In summary, our study represents the first report of combinational application of CPT and CUR with a one-step-fabricated co-delivery system for effective colon cancer combination chemotherapy.
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Charge-reversal plug gate nanovalves on peptide-functionalized mesoporous silica nanoparticles for targeted drug delivery†
Molecular Nutrition & Food Research ( IF 6.575 ) Pub Date: 2013-08-29 , DOI: 10.1039/C3TB20792G
To develop a smart nanovalve on mesoporous silica nanoparticles (MSNs) for biomedical applications, a new type of peptide-functionalized MSN with a plug-gate nanovalve (PGN) was designed for targeted drug release in cancer cells. The outer shell of MSN was functionalized with K8 peptide (octa-lysine sequence) by click chemistry, followed by reacting with citraconic anhydride via α,β-unsaturated bond to prepare negatively charged MSN–K8(Cit). Subsequently, a cationic K8(RGD)2 peptide containing two Arg–Gly–Asp (RGD) sequences for targeting was introduced via electrostatic interaction to the negatively charged surface of MSN–K8(Cit) to form PGN. It was found that, at pH 5.0 (simulating the endo/lysosomal environment), the surface charge of MSN–K8(Cit) could convert from −41 mV to +19 mV due to the hydrolysis of the acid-labile amides in the acidic condition, implying the subsequent electrostatic repulsion to induce opening of the nanovalves and release of anticancer drug, DOX. According to the drug release studies, 79% of DOX was released within 48 h at pH 5.0, while much less DOX was released at pH 6.5 and 7.4. Furthermore, in vitro cellular experiments confirmed that the drug delivery system had enhanced cellular association and cell inhibition effect on αvβ3-positive U87 MG cancerous cells.
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Cobalt disulfide nanowires as an effective fluorescent sensing platform for DNA detection†
Molecular Nutrition & Food Research ( IF 6.575 ) Pub Date: 2016-03-21 , DOI: 10.1039/C6TB00087H
In this communication, for the first time, the facile production of cobalt disulfide nanowires (CoS2 NWs) is achieved in solution using a two-step hydrothermal method and the formation mechanism of CoS2 NWs is based on the anion-exchange reaction involving the pseudo Kirkendall effect. As a proof-of-concept application, CoS2 NWs are applied as an effective fluorescent sensing platform for the detection of nucleic acid and this nanosensor exhibits extraordinarily high sensitivity with a detection limit as low as 10 pM and good selectivity. Most importantly, the successful use of this sensing platform in the fetal bovine serum system is also demonstrated.
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Back-gated spray-deposited carbon nanotube thin film transistors operated in electrolytic solutions: an assessment towards future biosensing applications
Molecular Nutrition & Food Research ( IF 6.575 ) Pub Date: 2013-04-15 , DOI: 10.1039/C3TB20170H
We report on back-gated carbon nanotube (CNT) thin-film transistors (CNTFETs) and their performance in electrolytic solutions to assess their suitability for future application as biosensors. Spray-deposited CNT networks were used as the sensitive active layer which offers the opportunity for integration on flexible sensing platforms at low-cost. We characterized the transistors' behavior in electrolytes by analyzing the response to different KCl solutions and buffers over a wide pH range. We observed a linear response of the drain current upon changing the pH in low molarity buffers and obtained an exponential dependence on the salt concentration of the electrolyte. These responses can be attributed to electrostatic gating effects that go along with shifts in the threshold voltage. Even though a lot of effort has been put into understanding the biosensing mechanism a detailed theory is still missing. Back-gated CNTFETs operated in electrolytic solutions can be a further tool to investigate and clarify the existing unsolved phenomena.
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Butyrylcholinesterase nanodepots with enhanced prophylactic and therapeutic performance for acute organophosphorus poisoning management†
Molecular Nutrition & Food Research ( IF 6.575 ) Pub Date: 2021-01-15 , DOI: 10.1039/D0TB02478C
Acute organophosphorus pesticide poisoning (AOPP) is a worldwide health concern that has threatened human lives for decades, which attacks acetylcholinesterase (AChE) and causes nervous system disorders. Classical treatment options are associated with short in vivo half-life and side effects. As a potential alternative, delivery of mammalian-derived butyrylcholinesterase (BChE) offers a cost-effective way to block organophosphorus attack on acetylcholinesterase, a key enzyme in the neurotransmitter cycle. Yet the use of exotic BChE as a prophylactic or therapeutic agent is compromised by short plasma residence, immune response and unfavorable biodistribution. To overcome these obstacles, BChE nanodepots (nBChE) composed of a BChE core/polymorpholine shell structure were prepared via in situ polymerization, which showed enhanced stability, prolonged plasma circulation, attenuated antigenicity and reduced accumulation in non-targeted tissues. In vivo administration of nBChE pre- or post-organophosphorus exposure in a BALB/C mouse model resulted in potent prophylactic and therapeutic efficiency. To our knowledge, this is the first systematic delivery of non-human BChE to tackle AOPP. In addition, this work also opens up a new avenue for real applications in both research and clinical settings to cope with acute intoxication-related diseases.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术2区 FOOD SCIENCE & TECHNOLOGY 食品科技1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
5.50 98 Science Citation Index Science Citation Index Expanded Not
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http://mc.manuscriptcentral.com/mnf